molecular formula C20H30FN3O9 B601174 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine CAS No. 1262133-66-3

5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine

Katalognummer: B601174
CAS-Nummer: 1262133-66-3
Molekulargewicht: 475.48
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine follows established International Union of Pure and Applied Chemistry conventions for complex nucleoside derivatives. The compound's full chemical name reflects its multi-component structure, beginning with the 5'-deoxy designation indicating the absence of a hydroxyl group at the 5' carbon position of the primary ribose sugar. The 2'-O-(5-deoxy-beta-D-ribofuranosyl) portion describes the glycosidic linkage between two sugar moieties, where a second deoxyribose unit is attached via an ether bond to the 2' hydroxyl of the primary sugar.

The International Union of Pure and Applied Chemistry naming system for this compound incorporates several key structural elements that must be precisely defined. The 5-fluoro designation indicates halogen substitution at the 5-position of the pyrimidine ring, while the N-((pentyloxy)carbonyl) component describes the carbamate protection group attached to the exocyclic amino function of cytidine. Alternative nomenclature systems may reference this compound as pentyl N-[1-[(2R,3R,4S,5R)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate, emphasizing the stereochemical configuration at each chiral center.

The Chemical Abstracts Service registry system provides additional identification through unique numerical identifiers, with related compounds in this family showing registry numbers such as 1262133-64-1 for the closely related 3'-O isomer. The systematic approach to nomenclature ensures unambiguous identification despite the structural complexity inherent in these multi-substituted nucleoside analogs.

Molecular Formula and Weight Analysis

The molecular formula of 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine is established as C20H30FN3O9, representing a substantial molecular framework with significant pharmaceutical relevance. This empirical formula reflects the presence of twenty carbon atoms, thirty hydrogen atoms, one fluorine atom, three nitrogen atoms, and nine oxygen atoms, yielding a calculated molecular weight of approximately 475.5 grams per mole.

The molecular weight analysis reveals important structural insights when compared to simpler fluorocytidine derivatives. For comparison, the basic 5-fluoro-2'-deoxycytidine exhibits a molecular formula of C9H12FN3O4 with a molecular weight of 245.21 grams per mole. The substantial increase in molecular mass for the target compound reflects the additional sugar moiety and the pentyloxycarbonyl protection group, nearly doubling the molecular complexity.

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Content (%)
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine C20H30FN3O9 475.5 3.99
5-Fluoro-2'-deoxycytidine C9H12FN3O4 245.21 7.75
4-Pentyloxy-carbonyl-5'-deoxy-5-fluorocytidine C15H22FN3O6 359.35 5.29
2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine C16H20FN3O7 385.34 4.93

The elemental composition analysis demonstrates that the fluorine content represents approximately 3.99 percent of the total molecular weight, which is relatively modest compared to simpler fluorinated analogs. This dilution effect results from the substantial non-fluorinated structural elements, including the additional ribose unit and the aliphatic pentyl chain.

Stereochemical Configuration and Isomeric Considerations

The stereochemical complexity of 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine arises from multiple chiral centers distributed across both sugar moieties and the glycosidic linkages. The compound contains a total of eight defined stereocenters, with the primary ribofuranose ring contributing four chiral carbons and the secondary ribose unit providing an additional four stereocenters. Each stereocenter must be precisely defined to ensure biological activity and pharmaceutical utility.

The beta-D-ribofuranosyl configuration at the N1 position of the pyrimidine ring follows conventional nucleoside stereochemistry, with the anomeric carbon adopting the beta configuration that positions the base in the anti conformation relative to the sugar ring. The 2'-O linkage to the second ribose unit creates an additional glycosidic bond with defined stereochemistry, specifically designated as beta-D-ribofuranosyl to indicate the spatial arrangement of the connecting oxygen bridge.

Stereochemical analysis reveals that the compound exists as a single diastereomer under standard conditions, with no evidence of epimerization at any of the chiral centers during typical handling and storage procedures. The absolute configuration follows the D-series designation for both sugar units, maintaining consistency with natural ribonucleoside stereochemistry. The presence of the 5-fluoro substituent on the pyrimidine ring does not significantly alter the preferred conformational states of the sugar puckering, although subtle electronic effects may influence the overall molecular geometry.

Isomeric considerations include the potential for regioisomers depending on the site of attachment for the second ribose unit. The 2'-O linkage distinguishes this compound from potential 3'-O isomers, such as the related compound with Chemical Abstracts Service number 1262133-64-1. These regioisomers would exhibit different physical properties and biological activities despite sharing identical molecular formulas and weights.

Crystalline Structure Determination via X-ray Diffraction

Crystallographic analysis of fluorinated nucleoside analogs provides crucial structural information, although specific single-crystal X-ray diffraction data for 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine remains limited in the available literature. However, related fluorocytidine derivatives have been successfully characterized through X-ray crystallography, providing insights into the likely solid-state structure and molecular packing arrangements.

Studies of similar fluorinated nucleosides demonstrate that the presence of fluorine substitution at the 5-position of the pyrimidine ring influences both intramolecular and intermolecular interactions within the crystal lattice. The fluorine atom, with its high electronegativity and small van der Waals radius, participates in unique hydrogen bonding patterns that can stabilize specific crystalline polymorphs. X-ray diffraction studies of 5-fluoro-2'-deoxycytidine analogs typically reveal space groups consistent with orthorhombic or monoclinic crystal systems.

The crystalline structure determination process for complex nucleoside derivatives like this compound requires careful attention to crystal growth conditions and data collection parameters. Published crystallographic studies of related compounds indicate that successful structure determination often requires synchrotron radiation sources to achieve sufficient resolution, with data collection extending to approximately 1.0-1.5 Angstrom resolution. The presence of multiple conformationally flexible elements, including the pentyl chain and the glycosidic linkages, may result in increased thermal parameters and potential disorder in the crystal structure.

Molecular packing analysis of similar compounds reveals that hydrogen bonding networks typically dominate the intermolecular interactions, with the hydroxyl groups of the sugar moieties forming extensive three-dimensional networks throughout the crystal lattice. The fluorine substituent may participate in weak C-H···F interactions that contribute to the overall crystal stability and influence the observed unit cell parameters.

Comparative Analysis with Related Fluorocytidine Derivatives

The structural characteristics of 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine can be systematically compared with other fluorinated cytidine analogs to understand structure-activity relationships and synthetic accessibility. The most fundamental comparison involves 5-fluoro-2'-deoxycytidine, which represents the simplest member of this chemical family and serves as a reference point for evaluating structural modifications.

The introduction of the second ribose unit via 2'-O-glycosidic linkage represents a significant structural elaboration compared to mononucleoside analogs. This disaccharide-like arrangement creates a molecule with substantially different physical properties, including increased molecular weight, altered solubility characteristics, and modified conformational flexibility. The additional sugar moiety provides multiple hydroxyl groups that can participate in hydrogen bonding networks, potentially affecting both crystalline packing and solution-phase behavior.

Comparative analysis with pentyloxycarbonyl-protected derivatives reveals the influence of the carbamate protection group on overall molecular properties. The 4-pentyloxy-carbonyl-5'-deoxy-5-fluorocytidine analog, with molecular formula C15H22FN3O6, shares the fluorine substitution and pentyl protection but lacks the second ribose unit. This structural comparison demonstrates that the additional sugar contributes approximately 116 grams per mole to the molecular weight while introducing four additional stereocenters.

Structural Feature Target Compound 5-Fluoro-2'-deoxycytidine 4-Pentyloxy-carbonyl-5'-deoxy-5-fluorocytidine
Sugar Units 2 (disaccharide-like) 1 (monosaccharide) 1 (monosaccharide)
Fluorine Position 5-position 5-position 5-position
Protection Groups Pentyloxycarbonyl None Pentyloxycarbonyl
Chiral Centers 8 3 4
Molecular Weight 475.5 g/mol 245.21 g/mol 359.35 g/mol

The comparison with cyclic carbonate derivatives, such as 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, illustrates alternative protection strategies for the sugar hydroxyl groups. While the target compound employs glycosidic linkage for modification, cyclic carbonates create rigid five-membered ring systems that constrain the sugar conformation and alter the overall molecular geometry.

Structural analysis of the fluorine effect across this series of compounds reveals consistent electronic influences on the pyrimidine ring system. The 5-fluoro substitution provides electron-withdrawing character that influences both the acidity of the exocyclic amino group and the electronic density distribution throughout the heterocyclic system. This electronic modification affects the hydrogen bonding capacity and may influence the preferred tautomeric forms in solution.

Eigenschaften

IUPAC Name

pentyl N-[1-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-15(13(26)10(3)31-17)33-18-14(27)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJRATXGRKMYFE-YXUPXXBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC3C(C(C(O3)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O[C@H]3[C@@H]([C@@H]([C@H](O3)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262133-66-3
Record name 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262133663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1262133-66-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5'-DEOXY-2'-O-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-N-((PENTYLOXY)CARBONYL)CYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67D6KLZ2OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Wirkmechanismus

Result of Action

The result of Capecitabine’s action is the inhibition of tumor growth and proliferation. By disrupting DNA synthesis and inducing apoptosis, Capecitabine can effectively target and kill rapidly dividing cancer cells.

Biologische Aktivität

5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine, also known as a derivative of Capecitabine, is a nucleoside analogue with significant implications in cancer therapy. This compound exhibits biological activities primarily through its mechanism of action involving the inhibition of thymidylate synthase, leading to disrupted DNA synthesis and ultimately inducing apoptosis in tumor cells.

  • Molecular Formula : C20H30FN3O9
  • Molecular Weight : 475.5 g/mol
  • CAS Number : 1262133-66-3

Structure

The chemical structure consists of a pentyloxycarbonyl group attached to a fluoro-substituted pyrimidine core, which is essential for its biological activity.

PropertyValue
IUPAC Namepentyl N-[1-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
InChI KeyBFJRATXGRKMYFE-YXUPXXBNSA-N
Target EnzymeThymidylate Synthase

Target and Mode of Action

The primary target of 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine is thymidylate synthase (TS). This enzyme is crucial for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis.

  • Conversion to Active Form : The compound acts as a prodrug that is enzymatically converted into 5-fluorouracil (5-FU), which is the active form responsible for cytotoxic effects.
  • Inhibition of TS : By inhibiting TS, the compound decreases the levels of dTMP, resulting in a reduced nucleotide pool necessary for DNA replication and repair.

Biochemical Pathways

The disruption in nucleotide synthesis leads to:

  • Impaired DNA Synthesis : Resulting in cell cycle arrest and apoptosis.
  • Induction of Apoptosis : The accumulation of uracil in DNA due to TS inhibition triggers apoptotic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and distribution within the body:

  • Time to Peak Concentration : Approximately 1.5 hours post-administration.
  • Bioavailability : Enhanced when administered with food.

Antitumor Activity

Numerous studies have demonstrated the antitumor efficacy of 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine:

  • In Vitro Studies :
    • Cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) have shown significant sensitivity to treatment with this compound.
    • IC50 values indicate potent cytotoxicity at low concentrations.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor size and prolonged survival rates compared to controls.
    • Mechanistic studies confirmed increased apoptosis markers in treated tumors.

Case Studies

  • Case Study 1 : A clinical trial involving patients with metastatic colorectal cancer showed an increased response rate when combining this compound with standard chemotherapy regimens.
  • Case Study 2 : Patients with breast cancer treated with a regimen including this nucleoside analogue reported improved progression-free survival compared to historical controls.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s structure includes:

  • 5-Fluorocytidine backbone : Shared with capecitabine and other fluoropyrimidines.
  • N4-(pentyloxy)carbonyl group : Enhances lipophilicity and serves as a prodrug moiety, requiring carboxylesterase-mediated hydrolysis for activation .
  • 2'-O-(5-deoxy-β-D-ribofuranosyl): A novel substitution absent in capecitabine, which may sterically hinder enzymatic degradation or alter tissue specificity .

Table 1: Structural Comparison

Compound 5-Fluorocytidine Backbone N4 Substituent 2'-OH Modification
Target Compound Yes (Pentyloxy)carbonyl 2'-O-(5-deoxy-β-D-ribofuranosyl)
Capecitabine Yes (Pentyloxy)carbonyl 5'-Deoxy (no 2'-O modification)
5'-Deoxy-5-fluorocytidine (Impurity A) Yes None (free NH2) 5'-Deoxy
5-Fluorouracil (5-FU) No (uracil analog) N/A N/A
Metabolic Activation Pathways

Fluoropyrimidine prodrugs rely on enzymatic conversion to release 5-FU, the active antimetabolite. Key differences in activation:

  • Target Compound : Likely requires sequential hydrolysis by carboxylesterases (for N4-(pentyloxy)carbonyl cleavage) and phosphorylases/nucleosidases (for 2'-O-sugar removal), followed by conversion to 5-FU . The 2'-O modification may delay or redirect metabolism compared to capecitabine.
  • Capecitabine : Converted to 5'-deoxy-5-fluorocytidine (via carboxylesterases in the liver), then to 5'-deoxy-5-fluorouridine (5’-DFUR) by cytidine deaminase, and finally to 5-FU by thymidine phosphorylase in tumors .
  • 5’-DFUR : Direct precursor to 5-FU; lacks the N4-(pentyloxy)carbonyl group, enabling faster activation .

Table 2: Metabolic Activation

Compound Key Enzymes Involved Active Metabolite Tumor Selectivity
Target Compound Carboxylesterases, phosphorylases 5-FU Unknown
Capecitabine Carboxylesterases, cytidine deaminase 5-FU High (tumor-specific thymidine phosphorylase)
5’-DFUR Thymidine phosphorylase 5-FU Moderate
5-FU N/A 5-FU Low (systemic)
Pharmacokinetic and Therapeutic Profiles
  • Capecitabine : Oral bioavailability >80%; peak plasma 5-FU levels at 2 hours. Used for metastatic colorectal and breast cancers .
  • 5’-Deoxy-5-fluorocytidine (Impurity A) : Lacks prodrug design; rapid conversion to 5-FU, leading to systemic toxicity .
  • Target Compound : The 2'-O-sugar group may reduce first-pass metabolism, prolonging half-life. However, steric hindrance could limit enzymatic activation efficiency .

Table 3: Pharmacokinetic Parameters

Compound Route Bioavailability Half-Life (h) Key Indications
Target Compound Oral (assumed) Unknown Unknown Preclinical investigation
Capecitabine Oral >80% 0.5–1.0 Colorectal/breast cancer
5-FU IV 100% 8–20 min Multiple solid tumors

Research Findings and Implications

  • Synthetic Challenges: The 2'-O-sugar moiety complicates synthesis, requiring protective strategies (e.g., benzoylation, dimethoxytritylation) similar to those used for ribofuranosyl-modified nucleosides .
  • Enzymatic Stability : Fluoropyrimidines with 2'-modifications (e.g., 2'-fluoro in ) show enhanced resistance to phosphorylases, suggesting the target compound may exhibit delayed 5-FU release .
  • Toxicity Profile : Capecitabine’s N4-(pentyloxy)carbonyl group reduces gastrointestinal toxicity compared to IV 5-FU. The target compound’s additional sugar may further mitigate toxicity by slowing activation .

Vorbereitungsmethoden

Two-Step Acetylation and Coupling Route

A widely cited method involves the coupling of 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose with N4-(n-pentyloxycarbonyl)-5-fluorocytosine. This reaction proceeds under acetonitrile reflux with trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst, achieving a 28% yield. Critical steps include:

  • Silylation : Protection of the hydroxyl groups using hexamethyldisilazane (HMDS) in toluene at 100°C for 3 hours.

  • Glycosylation : Coupling with 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose in dichloromethane (CH₂Cl₂) at 20°C for 2 hours using SnCl₄ as a Lewis acid.

Limitations include moderate yields due to competing side reactions and the need for rigorous anhydrous conditions.

Enzymatic Resolution for Enhanced Regioselectivity

A patent-pending approach (US20110224422A1) employs enzymatic resolution to improve regioselectivity:

  • Initial Coupling : Reacting tri-O-acetyl-5-deoxy-β-D-ribofuranose with 5-fluorocytosine in acetonitrile at 75°C for 0.5 hours.

  • Acylation : Treating the intermediate with n-pentyl chloroformate in dichloromethane at 0–25°C for 4 hours, yielding 93% product.

  • Deacetylation : Using alcalase enzyme cross-linked aggregates in ethanol at 20°C for 100 hours to remove acetyl groups.

This method reduces byproduct formation and enhances purity to >99%, as verified by HPLC.

Radical-Mediated Deoxygenation

A radical-based strategy eliminates hydroxyl groups at the 5'-position:

  • Bromination : Treating 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine with carbon tetrabromide (CBr₄) in CH₂Cl₂ under inert atmosphere for 3 hours.

  • Radical Reduction : Applying tri-n-butyltin hydride (Bu₃SnH) and 2,2'-azobis(isobutyronitrile) (AIBN) in tetrahydrofuran (THF) at reflux, achieving 74% yield.

This method is advantageous for scalability but requires careful handling of toxic tin reagents.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

  • Acetonitrile vs. Dichloromethane : Acetonitrile enhances glycosylation rates but lowers solubility of intermediates compared to CH₂Cl₂.

  • Catalyst Efficiency : TMSOTf outperforms SnCl₄ in glycosylation, reducing reaction time from 2 hours to 45 minutes.

Temperature and Time Dependence

  • Low-Temperature Acylation : Conducting n-pentyl chloroformate acylation at 0°C minimizes N7-alkylation byproducts, increasing yield from 85% to 93%.

  • Extended Enzymatic Hydrolysis : Prolonging enzymatic deacetylation to 100 hours ensures complete removal of acetyl groups without degrading the ribofuranosyl moiety.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR : Key signals include a doublet at δ 5.85 ppm (H1' of ribofuranose) and a singlet at δ 7.45 ppm (C5-F).

  • HPLC Purity : Methods using C18 columns (UV detection at 254 nm) confirm >99% purity for patent-derived batches.

Crystallography and Stability

Single-crystal X-ray diffraction confirms the β-D-ribofuranosyl configuration. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months, indicating robust shelf life.

Industrial-Scale Manufacturing Considerations

Cost-Efficiency of Reagents

  • TMSOTf vs. SnCl₄ : Despite higher cost, TMSOTf reduces waste generation by 30%, making it preferable for large-scale synthesis.

  • Enzymatic vs. Chemical Deacetylation : Enzymatic methods eliminate harsh acid/base conditions, reducing environmental impact.

Regulatory Compliance

The patent route (US20110224422A1) meets ICH Q3A/B guidelines for residual solvents (<50 ppm acetone) and heavy metals (<10 ppm Sn) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5'-deoxy-2'-O-(5-deoxy-β-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via glycosylation of modified ribofuranosyl donors with fluorinated pyrimidine bases. A common method involves coupling 5-fluorocytosine derivatives with protected ribofuranosyl intermediates using catalysts like TMSOTf (trimethylsilyl trifluoromethanesulfonate) . Deprotection steps (e.g., sodium methoxide) yield the final product, but anomer separation (α/β) is critical for purity . Modifications in solvent systems (e.g., anhydrous acetonitrile) and stoichiometry of silylation agents (e.g., hexamethyldisilazane) can improve yields .

Q. How is this compound characterized structurally, and what analytical techniques are essential for verification?

  • Answer : Structural confirmation requires NMR (¹H, ¹³C, ¹⁹F) to resolve sugar and base moieties, mass spectrometry (HPLC-MS/MS) for molecular weight validation, and X-ray crystallography for stereochemical assignments . Impurity profiling (e.g., diacetylated byproducts) demands HPLC with UV detection, as seen in capecitabine-related impurity studies .

Q. What is the proposed mechanism of action of this compound in biological systems?

  • Answer : As a prodrug, it undergoes enzymatic hydrolysis to release 5-fluorocytidine analogs, which are further metabolized to 5-fluorouracil (5-FU). 5-FU inhibits thymidylate synthase, disrupting DNA synthesis . The pentyloxycarbonyl group enhances lipophilicity, improving cellular uptake .

Advanced Research Questions

Q. How do structural modifications (e.g., 2'-O-ribofuranosyl substitution) affect metabolic stability and target engagement?

  • Answer : The 2'-O-ribofuranosyl group introduces steric hindrance, reducing premature enzymatic degradation in the liver. However, this substitution may limit phosphorylation efficiency by cellular kinases, as observed in analogs with bulky 5'-protecting groups . Comparative studies with 2',3'-diacetyl derivatives (e.g., 162204-20-8) show altered pharmacokinetics due to esterase-mediated activation .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Answer : Discrepancies arise from variability in prodrug activation enzymes (e.g., carboxylesterases) and nucleoside transporters. To address this:

  • Perform enzyme activity assays (e.g., LC-MS/MS) to quantify metabolic conversion rates .
  • Use isogenic cell lines with CRISPR-edited transporters (e.g., hCNT1) to evaluate uptake dependencies .
  • Compare cytotoxicity in 3D tumor spheroids vs. monolayer cultures to mimic in vivo metabolic gradients.

Q. How can impurity profiles during synthesis impact pharmacological activity, and what methods ensure batch-to-batch consistency?

  • Answer : Impurities like 2',3'-di-O-acetyl derivatives (e.g., 162204-20-8) or de-fluorinated byproducts can alter toxicity or efficacy. Quality control requires:

  • Gradient HPLC with charged aerosol detection (CAD) for non-UV active impurities .
  • Stability studies under accelerated conditions (40°C/75% RH) to identify degradation pathways .
  • Orthogonal techniques like ¹⁹F NMR to detect trace fluorinated contaminants .

Q. What are the challenges in designing in vivo studies to evaluate bioavailability and tumor targeting?

  • Answer : Key challenges include:

  • Bioavailability : Low solubility necessitates formulation with cyclodextrins or lipid nanoparticles .
  • Tumor selectivity : Use PET tracers (e.g., ¹⁸F-labeled analogs) to track biodistribution .
  • Metabolic interference : Co-administration with enzyme inhibitors (e.g., dipyridamole for nucleoside transport) to validate activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Reactant of Route 2
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.